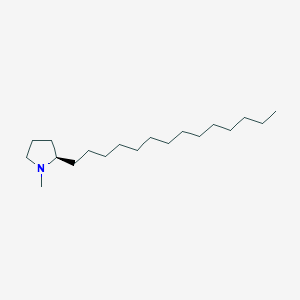
Bgugaine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bgugaine is a natural product found in Arisarum vulgare with data available.
Wissenschaftliche Forschungsanwendungen
Toxicological Studies
Hepatotoxicity
Research has demonstrated that bgugaine exhibits significant hepatotoxic effects. A study evaluated its cytotoxicity in various liver cell culture models, including rat hepatocyte primary cultures and human hepatoblastoma cell lines (HepG2). Key findings include:
- Cytotoxic Concentrations : this compound induced toxicity at concentrations as low as 30 µM, leading to increased lactate dehydrogenase (LDH) release and malondialdehyde (MDA) production, indicative of oxidative stress and cellular damage .
- DNA Damage : Flow cytometry and DNA gel-electrophoresis revealed that this compound can cause DNA fragmentation at concentrations of 50 µM, suggesting a direct impact on genetic material .
Anticancer Research
This compound's potential as an anticancer agent has been explored through various studies. The compound was shown to have cytotoxic effects against different cancer cell lines:
- Cytotoxicity Against Fibroblasts : In studies involving MRC-5 fibroblasts, this compound exhibited cytotoxicity at concentrations around 10 µg/ml. Electrophysiological assessments indicated that this compound affects potassium currents in these cells, which may contribute to its anticancer properties .
- Mechanism of Action : The electrophysiological studies suggested that this compound activates outward potassium currents influenced by intracellular calcium levels, which could play a role in apoptosis induction in cancer cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties:
- Antifungal and Antibacterial Effects : Research indicates that this compound demonstrates antifungal and antibacterial activity, making it a candidate for further exploration in treating infections caused by resistant strains .
- Quorum Sensing Inhibition : A study highlighted this compound's potential as a quorum sensing inhibitor, which can disrupt bacterial communication systems and prevent biofilm formation .
Summary of Findings
The following table summarizes key findings from various studies on this compound:
| Study Focus | Key Findings | Concentration (µM) | Cell Type |
|---|---|---|---|
| Hepatotoxicity | Induces LDH release and DNA fragmentation | 30 - 50 | Rat hepatocytes, HepG2 |
| Cytotoxicity | Cytotoxic effects observed; alters potassium currents | 10 - 40 | MRC-5 fibroblasts |
| Antimicrobial Activity | Exhibits antifungal and antibacterial properties | Variable | Various pathogens |
| Quorum Sensing Inhibition | Potential to inhibit bacterial communication | Not specified | Bacterial cultures |
Future Perspectives
The ongoing research into this compound's properties suggests several promising avenues for future applications:
- Drug Development : Given its biological activities, this compound could be further developed into therapeutic agents targeting liver toxicity or cancer.
- Combination Therapies : Its antimicrobial properties may be explored in combination with existing antibiotics to enhance efficacy against resistant strains.
- Mechanistic Studies : Further investigations into the mechanisms underlying its cytotoxic effects could provide insights into novel treatment strategies for various diseases.
Eigenschaften
Molekularformel |
C19H39N |
|---|---|
Molekulargewicht |
281.5 g/mol |
IUPAC-Name |
(2R)-1-methyl-2-tetradecylpyrrolidine |
InChI |
InChI=1S/C19H39N/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(19)2/h19H,3-18H2,1-2H3/t19-/m1/s1 |
InChI-Schlüssel |
NCSCAOYXUUEXIP-LJQANCHMSA-N |
SMILES |
CCCCCCCCCCCCCCC1CCCN1C |
Isomerische SMILES |
CCCCCCCCCCCCCC[C@@H]1CCCN1C |
Kanonische SMILES |
CCCCCCCCCCCCCCC1CCCN1C |
Synonyme |
bgugaine |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















